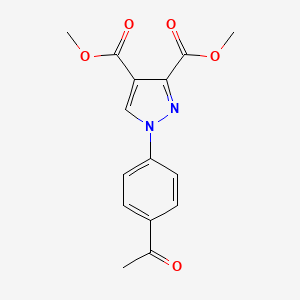![molecular formula C19H15Br2N3O3 B15074628 N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide involves the condensation of N-2-naphthalenyl-glycine with 3,5-dibromo-2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide primarily undergoes substitution reactions due to the presence of reactive bromine atoms. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .
Applications De Recherche Scientifique
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide has several important applications in scientific research:
Chemistry: Used as a probe to study the structure and function of CFTR channels.
Biology: Investigated for its potential to inhibit CFTR-mediated chloride transport in epithelial cells.
Medicine: Explored as a potential therapeutic agent for conditions like cystic fibrosis and secretory diarrhea.
Industry: Utilized in the development of new CFTR inhibitors and related compounds.
Mécanisme D'action
The compound exerts its effects by binding to the CFTR chloride channel and blocking chloride conductance. This inhibition is voltage-dependent and involves occlusion near the external pore entrance of the channel. The binding reduces the mean channel open time and increases the apparent inhibitory constant at different voltages .
Comparaison Avec Des Composés Similaires
Similar Compounds
CFTRinh-172: Another CFTR inhibitor with a different mechanism of action and lower water solubility.
Thiazolidinone Derivatives: A class of CFTR inhibitors with varying degrees of potency and solubility.
Uniqueness
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide stands out due to its high water solubility, rapid action, and unique inhibition mechanism. These properties make it a valuable tool for studying CFTR function and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C19H15Br2N3O3 |
|---|---|
Poids moléculaire |
493.1 g/mol |
Nom IUPAC |
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9- |
Clé InChI |
RMBDLOATEPYBSI-AQHIEDMUSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C\C3=CC(=C(C(=C3O)Br)O)Br |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


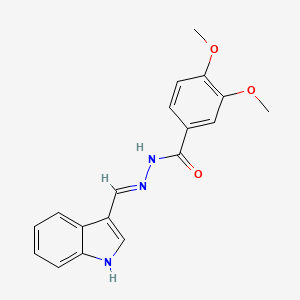
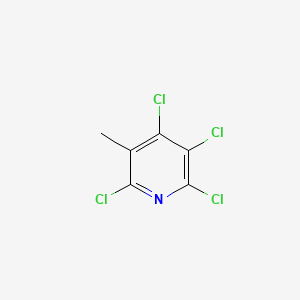
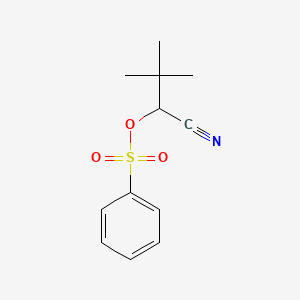
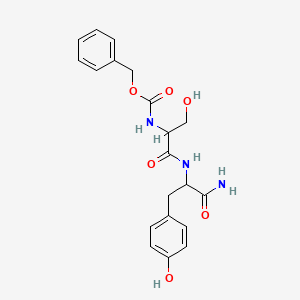
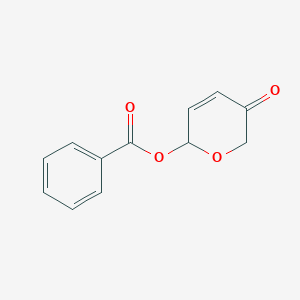
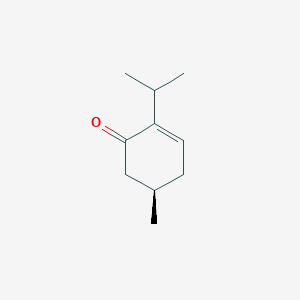
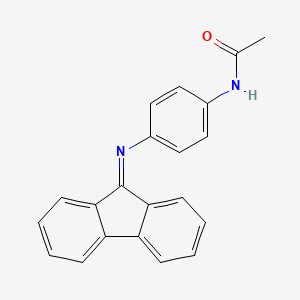
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
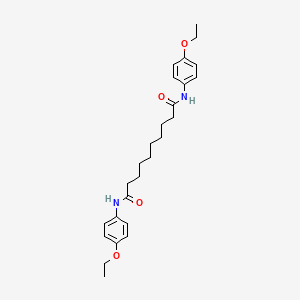
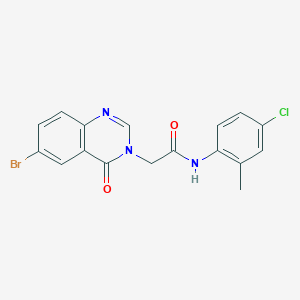
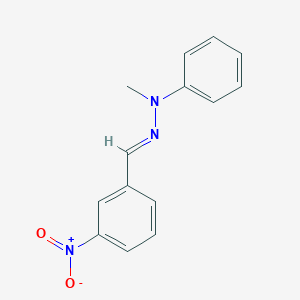
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

